Sub-Nanomolar Potency at the Endogenous LPA Ca²⁺-Mobilizing Receptor: 1-Oleoyl-LPA vs. Saturated LPAs
In human A431 carcinoma cells, which express an endogenous LPA-responsive Ca²⁺-mobilizing receptor, 1-oleoyl-LPA achieves an EC₅₀ of 0.2 nM—the lowest reported for any natural LPA species in this system [1]. The rank order of potency established within the same study is: oleoyl-LPA (EC₅₀ ~0.2 nM) > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA (weaker, exact EC₅₀ values not resolved at sub-nanomolar level) > myristoyl-LPA (inactive or very weak). Short-chain lauroyl (12:0) and decanoyl (10:0) LPA show little or no activity. Ether-linked LPA (1-O-hexadecyl-sn-glycero-3-phosphate) is less potent than the corresponding ester-linked LPA [1]. The >1000-fold potency advantage of 1-oleoyl-LPA over short-chain analogs and its measurable superiority over saturated 16:0/18:0 LPAs establish it as the mandatory reference agonist for any LPA-sensitive assay requiring maximal signal-to-noise ratio.
| Evidence Dimension | Calcium mobilization potency (EC₅₀) at endogenous LPA receptor in human A431 carcinoma cells |
|---|---|
| Target Compound Data | EC₅₀ ≈ 0.2 nM (1-oleoyl-LPA) |
| Comparator Or Baseline | 1-stearoyl-LPA and 1-palmitoyl-LPA: rank below oleoyl-LPA in the same assay hierarchy; 1-myristoyl-LPA, lauroyl-LPA, decanoyl-LPA: little or no activity; ether-linked 1-O-hexadecyl-LPA: less potent than ester-linked counterpart |
| Quantified Difference | Rank order potency: oleoyl-LPA > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA; >1000-fold superiority over glycerol-backbone-deleted analogs; ether-linked LPA less potent than ester-linked LPA |
| Conditions | Fura-2 AM-loaded human A431 epidermoid carcinoma cells; agonist-induced Ca²⁺ mobilization measured by fluorescence ratiometry; Jalink et al. 1995, Biochem J |
Why This Matters
Only 1-oleoyl-LPA achieves the sub-nanomolar sensitivity required for high-throughput screening assays calibrated to detect weak partial agonists or low-abundance receptor expression, making saturated LPA substitutes unsuitable for sensitive LPA receptor discovery programs.
- [1] Jalink K, Hengeveld T, Mulder S, et al. Lysophosphatidic acid-induced Ca2+ mobilization in human A431 cells: structure-activity analysis. Biochem J. 1995;307(Pt 2):609-616. doi:10.1042/bj3070609. PMCID: PMC1136691 View Source
